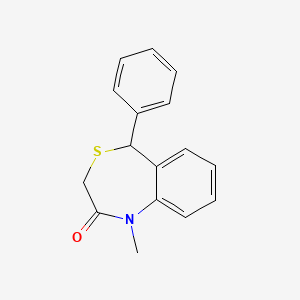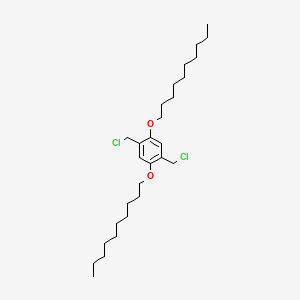![molecular formula C18H21NO B14247250 2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide CAS No. 331003-50-0](/img/structure/B14247250.png)
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide is an organic compound with a complex structure that includes both phenyl and butanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide typically involves the reaction of 2-phenylbutan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-phenylbutan-2-amine and acetic anhydride.
Solvent: An appropriate solvent such as dichloromethane.
Catalyst: A base such as triethylamine to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction may produce 2-phenylbutan-2-amine.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenyl-N-pyridin-4-ylbutanamide: Shares a similar structure but with a pyridine ring instead of a phenyl group.
N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: Contains a piperazine ring, offering different biological properties.
Uniqueness
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide is unique due to its specific arrangement of phenyl and butanamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
331003-50-0 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C18H21NO/c1-15(12-13-16-8-4-2-5-9-16)19-18(20)14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,20)/t15-/m1/s1 |
InChI-Schlüssel |
WOCGROGRPWVPJP-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@H](CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)

![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)



![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)

![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
